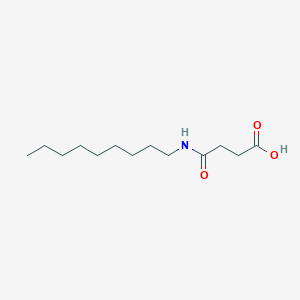
4-(nonylamino)-4-oxobutanoic acid
Overview
Description
4-(nonylamino)-4-oxobutanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a nonylamino group and an oxo group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(nonylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with nonylamine under specific conditions. One common method is the amidation reaction, where butanoic acid is reacted with nonylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of butanoic acid, 4-(nonylamino)-4-oxo- may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(nonylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(nonylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(nonylamino)-4-oxo- involves its interaction with molecular targets such as enzymes or receptors. The nonylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Nonylamine: An amine with a nine-carbon chain.
4-Oxobutanoic acid: A carboxylic acid with an oxo group on the fourth carbon.
Uniqueness
4-(nonylamino)-4-oxobutanoic acid is unique due to the combination of a nonylamino group and an oxo group on the butanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
111875-81-1 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4-(nonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
TUEUEHBVNSTCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
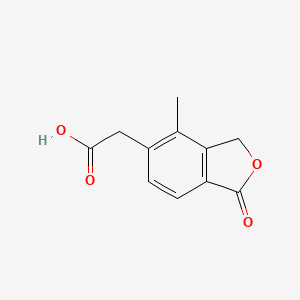
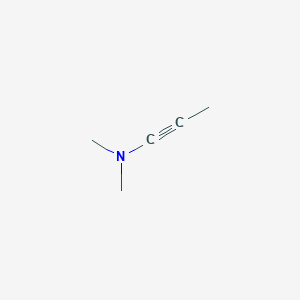
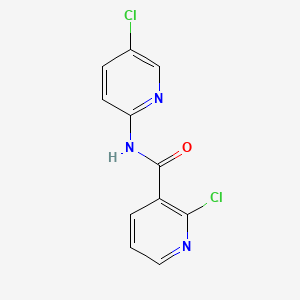
![Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate](/img/structure/B8747819.png)
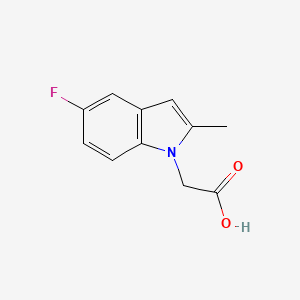
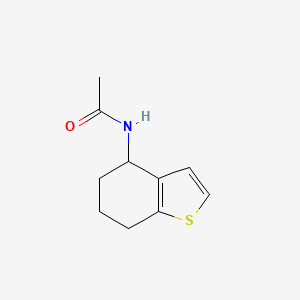
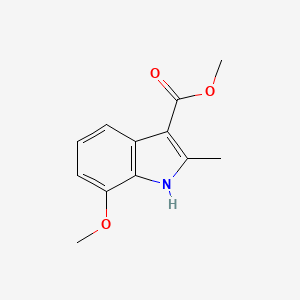
![Methyl-thieno[3,2-c]pyridin-2-ylmethyl-amine](/img/structure/B8747848.png)
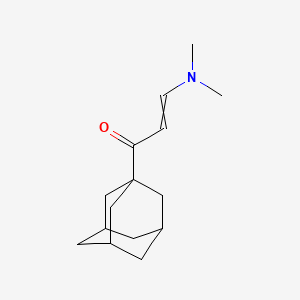
![1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8747857.png)
![(3R,4S)-3-[2-(tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B8747862.png)
